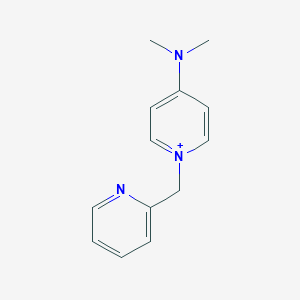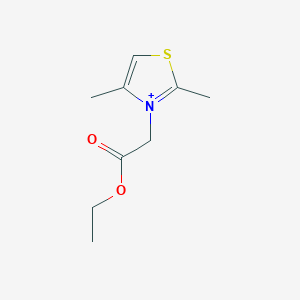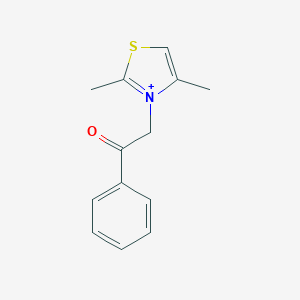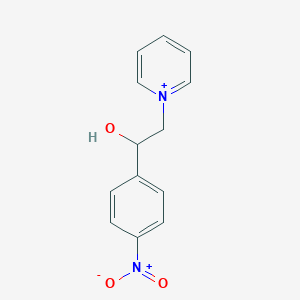![molecular formula C37H36N4O12 B280554 Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has shown potential in scientific research applications. This compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, although the exact mechanism of this action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages and limitations for lab experiments. One advantage is that this compound has shown potential in treating cancer and other diseases, making it a promising compound for further research. Additionally, this compound has anti-inflammatory properties, which can be useful in studying the inflammatory response. One limitation of this compound is that the mechanism of action is not fully understood, making it difficult to study the compound's effects.
未来方向
There are several future directions for research on Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to further study the mechanism of action of this compound, in order to better understand its effects. Additionally, research could focus on the potential use of this compound in treating specific types of cancer or other diseases. Further studies could also investigate the potential use of this compound in combination with other drugs or therapies.
合成方法
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is synthesized through a complex process involving several steps. The first step involves the synthesis of 4-(acetylamino)benzoic acid, which is then reacted with 2-(2-hydroxyethoxy)ethyl bromide to form 2-{[4-(acetylamino)benzoyl]oxy}ethyl 4-(acetylamino)benzoate. This compound is then reacted with 3-nitrobenzaldehyde and 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid to form this compound.
科学研究应用
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential in scientific research applications. This compound has been studied for its potential as an anti-inflammatory agent, as well as its potential in treating cancer and other diseases. Studies have shown that this compound has the ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
属性
分子式 |
C37H36N4O12 |
|---|---|
分子量 |
728.7 g/mol |
IUPAC 名称 |
bis[2-(4-acetamidobenzoyl)oxyethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H36N4O12/c1-21-31(36(46)52-18-16-50-34(44)25-8-12-28(13-9-25)39-23(3)42)33(27-6-5-7-30(20-27)41(48)49)32(22(2)38-21)37(47)53-19-17-51-35(45)26-10-14-29(15-11-26)40-24(4)43/h5-15,20,33,38H,16-19H2,1-4H3,(H,39,42)(H,40,43) |
InChI 键 |
MKDAOBJQZJZLJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC(=O)C4=CC=C(C=C4)NC(=O)C |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC(=O)C4=CC=C(C=C4)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
![1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)


![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)




